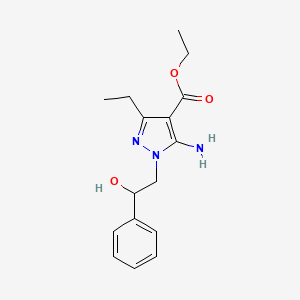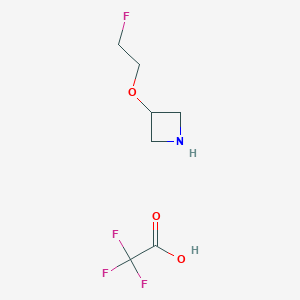![molecular formula C11H13BrO B1450392 1-[(2-Bromophenyl)methyl]cyclobutan-1-ol CAS No. 1540049-07-7](/img/structure/B1450392.png)
1-[(2-Bromophenyl)methyl]cyclobutan-1-ol
Descripción general
Descripción
“1-[(2-Bromophenyl)methyl]cyclobutan-1-ol” is a chemical compound with the IUPAC name 1-(2-bromobenzyl)cyclobutanol . It has a molecular weight of 241.13 .
Molecular Structure Analysis
The InChI code for “1-[(2-Bromophenyl)methyl]cyclobutan-1-ol” is 1S/C11H13BrO/c12-10-5-2-1-4-9(10)8-11(13)6-3-7-11/h1-2,4-5,13H,3,6-8H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Aplicaciones Científicas De Investigación
Structural Diversity and Biomimetic Syntheses
1-[(2-Bromophenyl)methyl]cyclobutan-1-ol belongs to a class of compounds that have attracted interest due to their unique cyclobutane architectures. Cyclobutane-containing compounds are known for their structural diversity, sourced from natural products through [2+2]-type cycloaddition reactions. These compounds have shown diverse biological effects and pose interesting synthetic challenges, making them a focal point for scientific research. The study of these compounds emphasizes their structural diversity and the inspiration they provide for the biomimetic synthesis of more [2+2]-type cyclobutane natural products, furthering phytochemistry investigations (Yang et al., 2022).
Antimicrobial and Antitumor Activities
Cyclobutane-containing alkaloids, derived from both terrestrial and marine species, have been identified to possess antimicrobial, antibacterial, antitumor, and other activities. More than 60 biologically active compounds have been confirmed, highlighting the role of cyclobutane-containing alkaloids as a significant source of leads for drug discovery. This underlines the potential of compounds like 1-[(2-Bromophenyl)methyl]cyclobutan-1-ol in contributing to the development of new therapeutic agents (Sergeiko et al., 2008).
Role in Ethylene Inhibition and Postharvest Quality
Research has also delved into the role of cyclobutane derivatives in the inhibition of ethylene action, with 1-methylcyclopropene (1-MCP) being a notable example. These compounds have been used extensively to study their effects on the ripening and senescence of fruits and vegetables, showcasing their potential in improving postharvest quality and extending the storage life of various crops. This aspect of research demonstrates the agricultural and commercial significance of understanding and manipulating ethylene inhibition mechanisms (Blankenship & Dole, 2003).
Applications in Organic Light Emitting Diodes (OLEDs)
The study of transition-metal phosphors with cyclometalating ligands, including those based on cyclobutane structures, offers insights into their application in organic light emitting diodes (OLEDs). These compounds are highly emissive and allow for the tuning of emission wavelengths across the visible spectrum, signifying their potential in advancing OLED technology and illumination devices (Chi & Chou, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
1-[(2-bromophenyl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-10-5-2-1-4-9(10)8-11(13)6-3-7-11/h1-2,4-5,13H,3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFDNCLCAHLZSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=CC=C2Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromophenyl)methyl]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



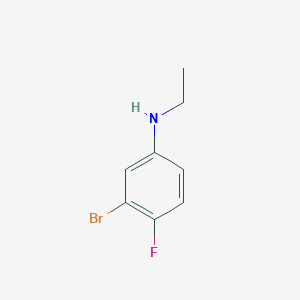
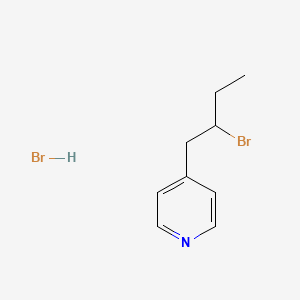
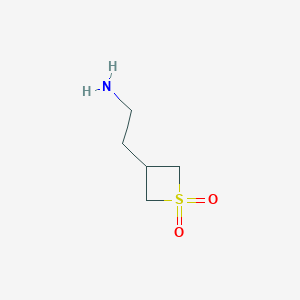
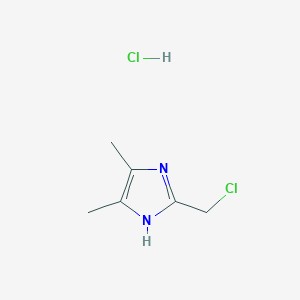
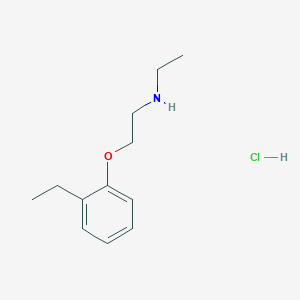
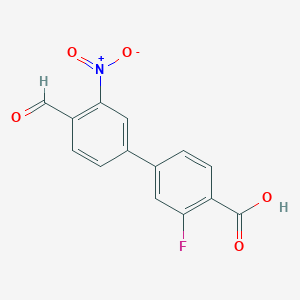
![tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B1450319.png)
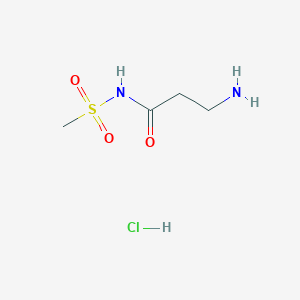
![Tert-butyl {1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate](/img/structure/B1450321.png)
![5-Bromo-6-fluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1450327.png)
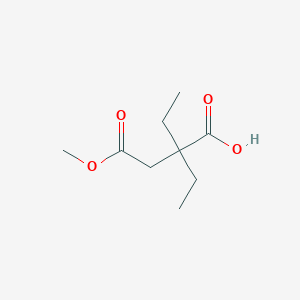
![2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1450329.png)
